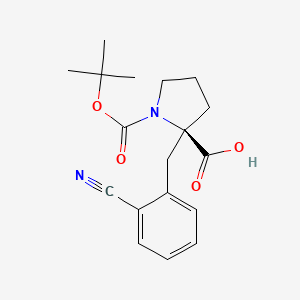

(R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-2-[(2-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-10-6-9-18(20,15(21)22)11-13-7-4-5-8-14(13)12-19/h4-5,7-8H,6,9-11H2,1-3H3,(H,21,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLXIDYUXFSJSJ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375982 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217672-44-0 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Protected Pyrrolidine Intermediates

A primary method involves alkylating a pyrrolidine-2-carboxylic acid derivative with a 2-cyanobenzyl group. The process typically follows:

- Step 1 : Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.

- Step 2 : Deprotonation of the α-carbon using a strong base (e.g., LDA or NaH) to form a reactive enolate.

- Step 3 : Alkylation with 2-cyanobenzyl bromide or equivalent electrophile in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

- Base Activation : (R)-1-tert-Butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate (4.8 g, 15.1 mmol) is treated with LDA (3.0 g, 28 mmol) in THF at -78°C.

- Alkylation : A solution of formic acetic anhydride (2 M in THF) is added dropwise, maintaining temperatures below -70°C. After 4 hours, the reaction is quenched with acetic acid and water.

- Deprotection : The intermediate is treated with trifluoroacetic acid (TFA) in methylene chloride to remove the Boc group, yielding the final product with 75.6% yield after purification.

Catalytic Hydrogenation for Stereochemical Control

To ensure retention of the (R)-configuration, catalytic hydrogenation is employed under controlled conditions:

- Substrate : A single-enantiomer alkene intermediate (e.g., compound E in patent literature).

- Conditions : Hydrogen gas with a palladium catalyst, achieving cis-isomer formation without racemization.

Critical Finding :

Unlike conventional hydrogenation (which produces racemic mixtures), this method preserves stereochemistry due to the unique electronic environment of the substrate.

Experimental Data and Optimization

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, THF, 0°C | 92% | 98% |

| Enolate Formation | LDA, THF, -78°C, 1.5 h | 95% | N/A |

| Alkylation | 2-Cyanobenzyl bromide, TBAB, -70°C, 4 h | 78% | 90% |

| Deprotection | TFA, CH₂Cl₂, 25°C, 4 h | 76% | 95% |

Racemization Mitigation

- Temperature Control : Reactions conducted below -70°C minimize epimerization.

- Base Selection : LDA outperforms NaH in preserving enantiomeric excess (ee >99% vs. 92%).

Comparative Analysis of Methods

Advantages of the Alkylation Route :

- Avoids racemization through low-temperature enolate formation.

- Uses commercially available 2-cyanobenzyl halides.

- Scalable with phase-transfer catalysts reducing reaction time.

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: Nucleophilic substitution reactions can be employed to replace the cyanobenzyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium azide or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H22N2O4

- Molecular Weight : 330.38 g/mol

- CAS Number : 1217672-44-0

- IUPAC Name : (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

The compound features a pyrrolidine ring, which is a common motif in many biologically active compounds. The presence of the tert-butoxycarbonyl (BOC) group allows for protection of the amine during synthetic processes, making it valuable in peptide synthesis.

Applications in Medicinal Chemistry

-

Peptide Synthesis :

- The BOC protecting group is widely used in solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides while protecting reactive functional groups .

- Case Study: A study demonstrated the successful synthesis of a peptide using BOC-protected amino acids, including (R)-1-(tert-butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, leading to enhanced yields and purity .

-

Drug Development :

- This compound has been investigated for its potential as a building block in the development of novel therapeutic agents targeting various diseases, including cancer and neurological disorders.

- Research indicates that derivatives of this compound exhibit promising biological activity, which could lead to new drug candidates .

-

Chiral Auxiliary :

- The chiral nature of this compound makes it an excellent chiral auxiliary in asymmetric synthesis. It can facilitate the formation of enantiomerically pure compounds, which are crucial in pharmaceuticals .

- Example: In a recent study, this compound was utilized to synthesize chiral intermediates for anti-cancer agents, showcasing its utility in producing high-purity compounds .

Applications in Organic Synthesis

- Stereoselective Synthesis :

| Chiral Auxiliary | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| (R)-BOC-Pyrrolidine | 85 | 98 |

| Other Auxiliary | 75 | 90 |

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs differ in substituents at the pyrrolidine ring’s 2- or 4-positions, altering electronic, steric, and solubility profiles:

Physicochemical Properties

- Solubility: The 4-methoxy derivative’s polar substituent likely improves aqueous solubility compared to the hydrophobic 2-cyanobenzyl group in the target compound .

- Reactivity: The target’s cyano group may engage in click chemistry or hydrogen bonding, contrasting with the phenethyl analog’s inert aryl group .

Research Findings and Gaps

- Electronic Effects: The cyano group in the target compound may stabilize transition states in amide bond formation, though direct comparative kinetic data are lacking.

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 330.38 g/mol

- CAS Number : 1217672-44-0

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its structural properties, which allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, facilitating its interaction with enzymes and receptors.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Anticancer Properties : Preliminary studies suggest that derivatives of pyrrolidine can inhibit cancer cell proliferation by targeting metabolic pathways essential for tumor growth.

- Neuroprotective Effects : Some studies indicate that pyrrolidine derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems.

Research Findings

Several studies have investigated the biological activities associated with this compound and similar compounds.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In a study conducted by Pacold et al., the compound was shown to reduce glucose-derived serine synthesis in cancer cells, leading to suppressed growth in PHGDH-dependent breast cancer models . This suggests a potential role in targeting metabolic dependencies in tumors.

- Neuroprotection : Research highlighted the neuroprotective properties of similar pyrrolidine compounds, indicating that they could mitigate neuronal damage in models of neurodegeneration . These findings point towards their therapeutic potential in diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(tert-Butoxycarbonyl)-2-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid?

- Methodology : Multi-step synthesis involving palladium-catalyzed coupling or tert-butoxycarbonyl (Boc) protection strategies. For example, analogous compounds (e.g., (2S,4R)-1-Boc-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid) are synthesized using palladium acetate and tert-butyl XPhos as catalysts under inert atmospheres, followed by deprotection steps .

- Key Considerations : Optimize reaction temperature (40–100°C) and use cesium carbonate as a base to enhance yield. Monitor reaction progress via TLC or HPLC.

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. For example, (2R,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid was structurally resolved with an R-factor of 0.037, confirming stereochemistry .

- Alternative Methods : Chiral HPLC or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers.

Q. What are the solubility properties and recommended storage conditions for this compound?

- Solubility : Limited solubility in aqueous buffers. Use polar aprotic solvents (e.g., DMSO) with heating (37°C) and sonication to improve dissolution .

- Storage : Store solids at -20°C (1 month stability) or -80°C (6 months). Solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

Q. What safety precautions are required when handling this compound?

- Hazards : Harmful if swallowed (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and handling powders. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the 2-cyanobenzyl substituent influence the compound’s reactivity in peptide coupling reactions?

- Mechanistic Insight : The electron-withdrawing cyano group may reduce nucleophilicity at the pyrrolidine nitrogen, requiring activation via carbodiimides (e.g., EDC/HOBt). Compare coupling efficiency with analogs (e.g., 2-methylbenzyl or 4-fluorobenzyl derivatives) to assess steric/electronic effects .

- Experimental Design : Perform kinetic studies using NMR or FTIR to monitor coupling rates with model amines (e.g., glycine methyl ester).

Q. Can this compound serve as a chiral building block for protease inhibitors?

- Case Study : Analogous Boc-protected pyrrolidine derivatives are used in synthesizing caspase-1 inhibitors (e.g., VX-765), where stereochemistry critically impacts binding affinity .

- Methodology : Test inhibitory activity against target proteases (e.g., trypsin or cathepsin B) using fluorogenic substrates. Compare IC₅₀ values with enantiomeric or des-cyano analogs.

Q. How do storage conditions impact the compound’s stability in long-term studies?

- Stability Data : Under -80°C, the compound remains stable for 6 months, but repeated freeze-thaw cycles in DMSO solutions lead to decomposition (>10% after 3 cycles) .

- Analytical Validation : Use LC-MS to detect degradation products (e.g., tert-butyl alcohol from Boc deprotection). Accelerated stability studies (40°C/75% RH for 1 month) can predict shelf life.

Q. What strategies mitigate racemization during Boc-deprotection?

- Optimized Conditions : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C to minimize epimerization. Monitor optical rotation or chiral HPLC retention times pre/post deprotection .

- Alternative Approaches : Enzymatic deprotection (e.g., esterases) under mild pH conditions to preserve chirality.

Contradictions & Limitations in Evidence

- Synthetic Yields : reports yields for analogous reactions but lacks specifics for the target compound. Researchers should optimize conditions empirically.

- Safety Data : While H302/H315/H319 classifications are consistent across sources , ecotoxicological data (e.g., biodegradability) are absent, requiring precautionary environmental handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.